5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-10-14-12(7-8-17-14)13(16(19)20)15(18-10)21-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3,(H,19,20) |
InChI Key |
YIQRNBAFWSERHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Core Construction : The pyrrolo[2,3-c]pyridine scaffold is typically constructed or sourced as a starting material. This core heterocycle is essential for biological activity.
- Functional Group Introduction : The benzyloxy substituent at the 5-position is introduced via nucleophilic substitution or etherification reactions, often involving benzyl alcohol or benzyl halides.
- Methylation : The methyl group at the 7-position is introduced either by direct methylation of the heterocyclic ring or by using methyl-substituted starting materials.
- Carboxylation : The carboxylic acid group at the 4-position is introduced either by oxidation of a methyl or aldehyde precursor or by using carboxylated starting materials.
Specific Synthetic Route Example
Based on available literature and chemical supplier data, a representative synthetic route includes:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrrolo[2,3-c]pyridine core | Starting from substituted pyridine derivatives | - | Commercially available or synthesized via known methods |
| 2 | Introduction of benzyloxy group | Reaction with benzyl bromide or benzyl chloride under basic conditions | Moderate | Etherification at 5-position; requires protection of other functional groups if present |
| 3 | Methylation at 7-position | Use of methyl iodide or methylating agents under basic conditions | Moderate | Selective methylation critical to avoid overalkylation |
| 4 | Carboxylation | Oxidation of methyl group or ester hydrolysis | High | Final hydrolysis to carboxylic acid if ester intermediate is used |
Literature-Based Synthesis Insights
- A study on pyrrolo[2,3-b]pyridine derivatives (closely related heterocycles) demonstrated a two-step approach involving condensation of 5-substituted pyrrolo[2,3-b]pyridine with aldehydes followed by reduction to yield functionalized derivatives with yields ranging from 45% to 80%.
- The benzyloxy group at the 5-position can be introduced via nucleophilic substitution on a hydroxy precursor using benzyl halides under basic conditions, which is a common method for ether formation in heterocycles.
- Carboxylic acid functionality is often introduced by ester hydrolysis or direct oxidation of methyl groups using standard reagents such as potassium permanganate or chromium-based oxidants.
Analytical Characterization During Synthesis
- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the substitution pattern and purity of intermediates and final product.
- Mass Spectrometry (MS) confirms molecular weight and structural integrity.
- Infrared (IR) Spectroscopy detects characteristic functional groups such as carboxylic acid (broad O–H stretch) and ether (C–O stretch).
- Ultraviolet-visible (UV-vis) Spectroscopy may be used to study electronic properties relevant to biological activity.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzyloxy group makes it susceptible to nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include strong bases, acids, and oxidizing agents .
Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can result in the removal of specific functional groups. The carboxylic acid group can undergo esterification reactions to form esters, which are useful intermediates in organic synthesis .
Scientific Research Applications
Scientific Research Applications of 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by a pyridine ring fused to a pyrrole ring, with benzyloxy, methyl, and carboxylic acid functional groups. This compound is of interest in scientific research due to its unique structure and chemical properties.
Applications in Chemistry
5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid serves as a building block for synthesizing complex molecules. It is a valuable intermediate in developing pharmaceuticals and agrochemicals due to its unique structure. The carboxylic acid group can undergo esterification to form esters, which are useful intermediates in organic synthesis.
Applications in Biology and Medicine
This compound has shown potential as a therapeutic agent in biology and medicine because of its ability to interact with specific molecular targets. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Researchers are exploring its potential in drug discovery and development, particularly in targeting specific enzymes and receptors involved in disease pathways. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects, such as inhibiting enzymes involved in cancer cell proliferation. The molecular pathways involved in its mechanism of action include signal transduction pathways, gene expression regulation, and protein-protein interactions. Understanding these pathways is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential.
Mechanism of Action
The mechanism of action of 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
The molecular pathways involved in its mechanism of action include signal transduction pathways, gene expression regulation, and protein-protein interactions. Understanding these pathways is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential .
Comparison with Similar Compounds
5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can be compared with other similar compounds in the pyrrolopyridine family. Compounds such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrrolo[2,3-b]pyridines share structural similarities but differ in their functional groups and reactivity
For instance, 1H-pyrazolo[3,4-b]pyridines have been extensively studied for their medicinal chemistry applications, including anti-cancer and anti-inflammatory properties . The unique functional groups in 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, such as the benzyloxy group, contribute to its distinct reactivity and potential for specific applications in drug discovery and development .
Biological Activity
5-Benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS No. 2702153-65-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.30 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with a benzyloxy group and a carboxylic acid functional group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-c]pyridine derivatives. For instance, related compounds have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
These findings suggest that modifications to the pyrrolo[2,3-c]pyridine scaffold can enhance antiproliferative activity against cancer cells, indicating a promising avenue for further research into 5-benzyloxy-7-methyl derivatives .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. Immunostaining assays have demonstrated that these compounds can significantly alter microtubule structures at low concentrations, leading to increased apoptosis in cancer cells .
Antibacterial Properties
Pyrrole derivatives, including those related to 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, have also been evaluated for their antibacterial activity. Some studies report that these compounds exhibit moderate to excellent efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : A study synthesized a series of pyrrolo[2,3-c]pyridine derivatives and assessed their biological activities. The evaluation included antiproliferative assays against multiple cancer cell lines and demonstrated that structural modifications significantly influenced their biological potency .
- Crystallography Studies : Detailed crystallographic studies provided insights into the binding interactions between these compounds and their biological targets. Such studies are crucial for understanding how structural variations impact efficacy and selectivity in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves amide coupling or condensation reactions using intermediates like halogenated pyrrolopyridines. For example:
- General Procedure F1 (Amide Formation): Activate carboxylic acid intermediates with coupling agents (e.g., EDCI/HOBt) in DMF, followed by reaction with benzyloxy-containing amines .
- Palladium-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents (e.g., benzyloxy groups) under reflux in toluene .
Q. How is this compound characterized, and what analytical techniques ensure structural fidelity?
Methodological Answer:
- 1H NMR Spectroscopy: Analyze in DMSO-d₆ at 400 MHz; key signals include δ 2.56 ppm (s, 3H, methyl group) and aromatic protons between δ 7.2–8.7 ppm .
- HPLC-Purity Analysis: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient; typical purity >97% .
- LCMS: Confirm molecular ion peaks (e.g., ESIMS m/z 311.1 [M+1]) and monitor reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
- Temperature Gradients: Perform reactions under microwave irradiation (e.g., 150°C, 30 min) to accelerate cyclization .
Example Optimization Workflow:
Screen Pd(PPh₃)₄ vs. PdCl₂(dppf) in DMF/toluene.
Monitor by TLC/LCMS every 2 hours.
Isolate via column chromatography (silica gel, EtOAc/hexane).
Q. How should contradictions between LCMS and HPLC purity data be resolved?
Methodological Answer: Discrepancies often arise from:
- Ionization Suppression (LCMS): Adjust mobile phase (e.g., 0.1% formic acid) to enhance ionization .
- Column Selectivity (HPLC): Switch from C18 to phenyl-hexyl columns for better resolution of polar impurities .
- Orthogonal Validation: Use ¹³C NMR or high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What computational tools predict the physicochemical properties of this compound for drug discovery?
Methodological Answer:
- ACD/Labs Percepta Platform: Predict logP, solubility, and pKa using QSAR models .
- Molecular Dynamics (MD) Simulations: Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
Predicted Data Example:
| Property | Predicted Value | Software | Reference |
|---|---|---|---|
| logP | 2.8 | ACD/Labs | |
| Aqueous Solubility | 0.12 mg/mL | SwissADME |
Q. What strategies are used to evaluate the biological activity of pyrrolopyridine derivatives like this compound?
Methodological Answer:
- In Vitro Kinase Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116) .
- Metabolic Stability: Incubate with liver microsomes and monitor degradation via HPLC .
Example Protocol:
Treat cells with 10 μM compound for 24 hours.
Extract proteins and quantify phosphorylation via Western blot.
Q. How can researchers ensure reproducibility when scaling up synthesis from mg to gram quantities?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression .
- Purification Consistency: Use automated flash chromatography with standardized gradients .
- Batch-to-Batch Analysis: Characterize three independent batches via NMR, HPLC, and elemental analysis .
Data Contradiction Case Study:
In , LCMS purity (94.77%) and HPLC (97.34%) differ due to detection limits . Resolution:
- Repeat analysis with a 2.7 μm particle HPLC column.
- Validate with a secondary method (e.g., ion-pair chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
